molecular formula C10H14ClNS B3232831 4-Chloro-2-(pentan-2-ylthio)pyridine CAS No. 1346707-32-1

4-Chloro-2-(pentan-2-ylthio)pyridine

Cat. No.: B3232831
CAS No.: 1346707-32-1
M. Wt: 215.74 g/mol
InChI Key: AFAUXKCWFSPALZ-UHFFFAOYSA-N
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Description

4-Chloro-2-(pentan-2-ylthio)pyridine is a chemical compound with the molecular formula C10H14ClNS . It has a molecular weight of 215.74 .


Synthesis Analysis

The synthesis of pyridine compounds like this compound is an important research field due to their versatile applications . The synthesis methods are classified into three classes: reactions based on pyridine rings, cyclization, and cycloaddition reactions . For instance, addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .


Chemical Reactions Analysis

The chemical reactions involving pyridine compounds are mainly substitution, addition, and oxidation . The most common type is electrophilic substitution . For instance, the reaction of alcohols with thionyl chloride is taught as an SN2 reaction .

Mechanism of Action

The mechanism of action for pyridine compounds involves electrophilic aromatic substitution . This process involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

Safety and Hazards

The safety data sheets for similar compounds suggest that they may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin or if inhaled . It is recommended to use protective gloves, protective clothing, eye protection, and face protection when handling such compounds .

Properties

IUPAC Name

4-chloro-2-pentan-2-ylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNS/c1-3-4-8(2)13-10-7-9(11)5-6-12-10/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAUXKCWFSPALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)SC1=NC=CC(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744890
Record name 4-Chloro-2-[(pentan-2-yl)sulfanyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346707-32-1
Record name 4-Chloro-2-[(pentan-2-yl)sulfanyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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